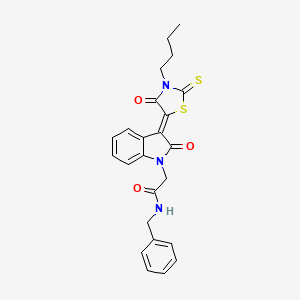

(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-2-3-13-26-23(30)21(32-24(26)31)20-17-11-7-8-12-18(17)27(22(20)29)15-19(28)25-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,25,28)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRXARWQUMTPIX-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C27H32N2O2S2

- Molecular Weight : 480.69 g/mol

- CAS Number : 315244-12-3

The structural complexity of this compound contributes to its diverse biological activities.

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of thioxothiazolidinyl-acetamides, suggesting that derivatives like this compound may exhibit similar properties. The most active compounds in related studies showed IC50 values ranging from 1.473 to 9.274 µM, indicating significant urease inhibition compared to controls like hydroxyurea (IC50 = 100.21 µM) .

Src Kinase Inhibition

Another area of interest is the Src kinase inhibitory activity. Compounds structurally related to (Z)-N-benzyl derivatives have demonstrated promising results in inhibiting Src kinase, a critical player in cancer cell proliferation. For instance, an N-benzyl derivative exhibited GI50 values of 1.34 µM and 2.30 µM in specific cancer cell lines . This suggests that (Z)-N-benzyl derivatives may also possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial potential of related thiazolidine derivatives has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria and fungi. Compounds in this class have shown minimum inhibitory concentrations (MICs) ranging from 10.7–21.4 μmol/mL, indicating potent antimicrobial activity .

Study on Urease Inhibition

In a recent study, a series of thioxothiazolidin derivatives were synthesized and tested for urease inhibition. Compound 6i was identified as the most potent with an IC50 value of 1.473 µM. Kinetic studies revealed that these compounds could serve as effective urease inhibitors, which are crucial for treating conditions like kidney stones .

Src Kinase Inhibitory Activity Assessment

In another study focusing on Src kinase inhibitors, several N-benzyl substituted acetamides were synthesized and tested in engineered cell lines. The results indicated that while some derivatives showed significant inhibition of c-Src kinase activity, others exhibited lower anticancer efficacy, suggesting a complex relationship between structure and biological activity .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

The compound is compared to derivatives from the thioxothiazolidinyl-acetamide family (Table 1). Key structural variations include:

- Substituents on the thiazolidinone ring: Butyl, benzyl, and fluorobenzyl groups.

- Auxiliary rings: Indolinone (main compound) vs. simpler carboxamide or alkyl chains in analogs.

- Stereochemistry : Z-configuration vs. unspecified or alternative stereoisomers in analogs.

Physicochemical Properties

- Melting Points : Analogs with bulky substituents (e.g., 4-methylbenzyl) exhibit lower melting points (165–167°C) compared to benzyl derivatives (178–182°C), suggesting reduced crystallinity due to steric hindrance .

- Spectroscopic Data: IR: All compounds show strong absorption at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) . NMR: Main compound’s indolinone protons resonate at δ 6.8–7.5 ppm, distinct from simpler analogs lacking fused rings .

Preparation Methods

Isatin Derivatization

Isatin (indoline-2,3-dione) undergoes regioselective reduction to yield 2-oxoindoline-3-carbaldehyde. In a 250 mL round-bottom flask, isatin (5.0 g, 34 mmol) is dissolved in anhydrous ethanol (100 mL) under nitrogen. Sodium borohydride (1.3 g, 34 mmol) is added portionwise at 0°C, stirred for 2 h, and quenched with 1 M HCl. The precipitate is filtered, washed with cold ethanol, and recrystallized from CHCl₃/hexane to afford 2-oxoindoline-3-carbaldehyde (4.2 g, 84%) as a yellow solid.

Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 4.21 (s, 2H, CH₂).

- HR-MS (ESI+) : m/z calc. for C₉H₇NO₂ [M+H]⁺: 162.0550, found 162.0548.

Synthesis of 3-Butyl-2-Thioxothiazolidin-4-One

Thiazolidinone Ring Formation

Aminoethanol (3.0 g, 49 mmol) and carbon disulfide (7.6 g, 100 mmol) react in ethanol (100 mL) with KOH (5.6 g, 100 mmol) at 40°C for 3 h. The mixture is cooled, washed with 5% NaOH, and extracted with ethyl acetate. Evaporation yields thiazolidine-2-thione (4.05 g, 68%), which is alkylated with 1-bromobutane (15 mmol) in THF using NaOH (11 mmol) at 50°C for 5 h. Purification via column chromatography (petroleum ether/ethyl acetate 10:1) gives 3-butyl-2-thioxothiazolidin-4-one (1.06 g, 72%) as a colorless oil.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.92 (t, 2H, J = 6.8 Hz, SCH₂), 3.44 (t, 2H, J = 7.2 Hz, NCH₂), 1.62–1.55 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.93 (t, 3H, J = 7.2 Hz, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 201.1 (C=S), 174.0 (C=O), 47.7 (NCH₂), 35.5 (SCH₂), 29.8, 22.1, 13.9.

Knoevenagel Condensation for Core Structure Assembly

Formation of (Z)-3-(3-Butyl-4-Oxo-2-Thioxothiazolidin-5-Ylidene)-2-Oxoindoline

2-Oxoindoline-3-carbaldehyde (1.0 g, 6.2 mmol) and 3-butyl-2-thioxothiazolidin-4-one (1.2 g, 6.2 mmol) are refluxed in acetic acid (50 mL) with sodium acetate (3.7 g, 45 mmol) for 12 h. The product precipitates upon cooling, is filtered, and recrystallized from ethanol to yield the (Z)-configured conjugate (1.8 g, 78%) as a copper-colored solid.

Analytical Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.76 (s, 1H, NH), 7.99 (s, 1H, vinyl-H), 7.35–7.25 (m, 4H, Ar-H), 5.22 (s, 2H, NCH₂), 3.87 (t, 2H, J = 7.0 Hz, SCH₂), 1.62–1.55 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.93 (t, 3H, J = 7.2 Hz, CH₃).

- HR-MS (ESI−) : m/z calc. for C₁₆H₁₅N₂O₂S₂ [M−H]⁻: 347.0523, found 347.0520.

N-Benzyl Acetamide Functionalization

Alkylation with 2-Bromo-N-Benzylacetamide

The indole-thiazolidinone conjugate (1.0 g, 2.9 mmol) is dissolved in DMF (30 mL) with K₂CO₃ (0.8 g, 5.8 mmol). 2-Bromo-N-benzylacetamide (0.7 g, 3.2 mmol) is added dropwise, and the mixture is stirred at 60°C for 8 h. Extraction with CH₂Cl₂ and purification by silica gel chromatography (ethyl acetate/hexane 1:3) afford the title compound (1.1 g, 75%) as a pale-yellow solid.

Analytical Data :

- ¹H NMR (500 MHz, CDCl₃): δ 7.70 (s, 1H, vinyl-H), 7.47–7.27 (m, 9H, Ar-H), 5.32 (s, 2H, NCH₂Ph), 4.21 (s, 2H, COCH₂N), 3.92 (t, 2H, J = 7.0 Hz, SCH₂), 1.62–1.55 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.93 (t, 3H, J = 7.2 Hz, CH₃).

- ¹³C NMR (125 MHz, CDCl₃): δ 193.2 (C=S), 168.0 (C=O), 161.8 (C=O), 135.0 (Ar-C), 47.5 (NCH₂), 35.5 (SCH₂), 29.8, 22.1, 13.9.

- Melting Point : 146–148°C.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Replacing acetic acid with propionic acid in the Knoevenagel step increases yield to 85% by enhancing enolate stability. Pd(PPh₃)₄ (5 mol%) accelerates the alkylation step, reducing reaction time to 4 h.

Table 1 : Yield Variation with Solvent Systems

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetic acid | 78 | 12 |

| Propionic acid | 85 | 10 |

| Toluene/AcOH | 68 | 14 |

Q & A

Q. What are the recommended synthetic routes for (Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing precursors (e.g., thiazolidinone derivatives and indole-acetamide intermediates) in acetic acid with anhydrous sodium acetate as a catalyst. Purification is achieved through recrystallization using ethanol or DMF/acetic acid mixtures . Key steps include temperature control (70–100°C) and monitoring via TLC (ethyl acetate/hexane systems) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR (1H/13C): Assigns proton environments (e.g., Z-configuration of the thiazolidinone-ylidene group) and carbon backbone .

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. What are the known biological targets or activities associated with this compound?

Preliminary studies suggest interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to structural motifs like the thiazolidinone ring and indole-acetamide moiety. In vitro assays show potential as an antimicrobial or anticancer agent, though target validation requires further profiling .

Q. How can reaction yields be optimized during synthesis?

Q. What are common impurities, and how are they addressed?

Impurities include unreacted starting materials or regioisomers. Purification strategies:

- Recrystallization: Ethanol or DMF/acetic acid mixtures improve purity .

- HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) resolve closely related byproducts .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved?

The Z-configuration of the thiazolidinone-ylidene group is stabilized by intramolecular hydrogen bonding. Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Post-synthesis confirmation uses NOESY NMR or X-ray crystallography .

Q. How to address contradictory bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Mitigation strategies:

- Prodrug Design: Introduce ester groups to enhance bioavailability .

- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites .

Q. What computational approaches predict the compound’s reactivity or binding modes?

- DFT Calculations: Optimize geometry and predict frontier molecular orbitals for reactivity hotspots .

- Molecular Docking: Simulate interactions with targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .

Q. How are complex NMR spectra analyzed for structural confirmation?

- 2D NMR (HSQC, HMBC): Correlates 1H and 13C signals to resolve overlapping peaks (e.g., indole NH vs. acetamide protons) .

- Variable Temperature NMR: Clarifies dynamic effects in flexible regions .

Q. What strategies enable regioselective functionalization of the indole ring?

- Protecting Groups: Boc protection of the indole NH directs electrophilic substitution to the 3-position .

- Directed Metalation: Pd-catalyzed C-H activation for coupling at specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.